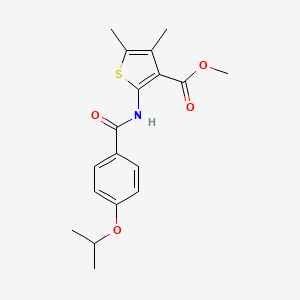
Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains several functional groups including a carboxylate ester, an amide, a piperidine ring, a pyrrolidinone ring, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. The exact synthesis route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The piperidine and pyrrolidinone rings would likely contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, the amide could participate in condensation reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could increase its solubility in polar solvents .Applications De Recherche Scientifique
Antimycobacterial Activity
Research has identified compounds with structures similar to methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate exhibiting significant antimycobacterial activity. A study on spiro-piperidin-4-ones, including a compound with a 4-fluorophenyl group, demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, multidrug-resistant M. tuberculosis, and M. smegmatis. The compound's efficacy suggests a promising approach to reducing bacterial count in lung and spleen tissues (Kumar et al., 2008).
Neurological Research
In Alzheimer's disease research, a compound with 4-fluorophenyl components was used as a selective serotonin 1A (5-HT1A) molecular imaging probe, indicating decreased receptor densities in patients. This research highlights the compound's application in understanding and potentially diagnosing neurological conditions (Kepe et al., 2006).
Cancer Treatment
A compound structurally related to this compound was explored for its potential in treating cancer by inhibiting Aurora A kinase, a known target in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Piperidines
Research on the asymmetric synthesis of piperidines from Baylis–Hillman adducts involves compounds with 4-fluorophenyl groups. This work contributes to the development of methodologies for producing biologically interesting polysubstituted piperidines (Salgado et al., 2019).
Compulsive Food Consumption
A study investigating the role of orexin-1 receptor mechanisms on compulsive food consumption used a selective antagonist with a 4-fluorophenyl component. The research could lead to new treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4/c1-27-19(26)22-8-6-13(7-9-22)11-21-18(25)14-10-17(24)23(12-14)16-4-2-15(20)3-5-16/h2-5,13-14H,6-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKKPIVSMBVOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

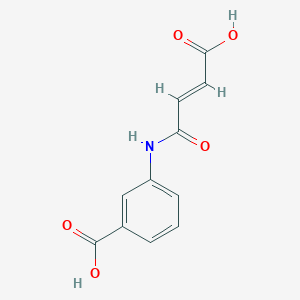


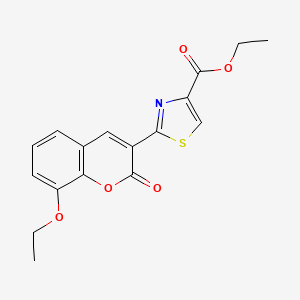
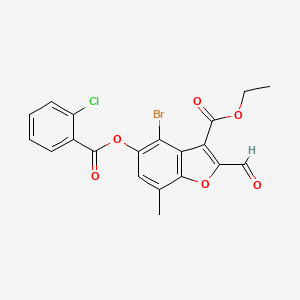

![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)
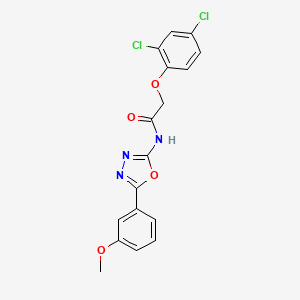

![2-(2-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2821012.png)
![N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2821013.png)
![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)

